Physicochemical properties of nitropyrazole benzoic acid derivatives
Physicochemical properties of nitropyrazole benzoic acid derivatives
An In-Depth Technical Guide to the Physicochemical Properties of Nitropyrazole Benzoic Acid Derivatives
Introduction: Bridging Energetics and Therapeutics
The fusion of the nitropyrazole scaffold with a benzoic acid moiety creates a class of compounds with significant potential across diverse scientific fields, from pharmaceuticals to energetic materials.[1][2] Nitropyrazole benzoic acid derivatives are heterocyclic compounds characterized by a five-membered pyrazole ring bearing one or more nitro groups, attached to a benzoic acid ring.[3] This unique structural combination imparts a complex physicochemical profile that is critical to their function. In drug discovery, the pyrazole nucleus is a metabolically stable cornerstone of many approved drugs, and its derivatives have shown potent activity against antibiotic-resistant bacteria.[4][5] The benzoic acid group, a common pharmacophore, influences solubility, protein binding, and pharmacokinetic properties.[6] Concurrently, the presence of nitro groups, known for their high energy content, makes these compounds interesting for materials science.[2]
This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of these derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, provide validated protocols for characterization, and explore the structure-property relationships that govern the behavior of these fascinating molecules.
Synthetic Pathways: From Precursors to Final Compounds
The physicochemical properties of a final compound are intrinsically linked to its synthetic route, which dictates purity, isomeric distribution, and crystalline form. A common and efficient strategy involves a multi-step synthesis that builds the molecule sequentially.
A generalized workflow begins with the reaction of a substituted hydrazine, such as 4-hydrazinobenzoic acid, with a β-dicarbonyl compound or a ketone to form a hydrazone intermediate. This intermediate then undergoes cyclization, often facilitated by a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), to construct the core pyrazole aldehyde.[7] Subsequent nitration of the pyrazole ring, followed by modification of the aldehyde and/or carboxylic acid groups, yields the final derivatives.
Caption: Generalized synthetic workflow for nitropyrazole benzoic acid derivatives.
The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. HNO₃/Ac₂O) and reaction conditions can influence the position and number of nitro groups on the pyrazole ring, which dramatically alters the compound's properties.[1][8] For instance, increasing the number of nitro groups generally increases density and energetic potential while potentially decreasing solubility.[2]
Core Physicochemical Properties and Their Characterization
Understanding the physicochemical profile of a nitropyrazole benzoic acid derivative is paramount for predicting its behavior, whether as a drug candidate or a functional material.
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. For this class of compounds, the ionizable benzoic acid group and the polar nitro groups compete with the largely hydrophobic aromatic rings.
Experimental Protocol: Isothermal Shake-Flask Method (OECD Guideline 105)
This protocol provides a reliable measure of aqueous solubility.
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Preparation: Add an excess amount of the solid test compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass flask.
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Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
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Validation: The process is considered self-validating if the measured concentration remains constant in samples taken at different time points (e.g., 24h and 48h), confirming equilibrium has been achieved.
The solubility of nitropyrazole derivatives can vary significantly. For example, 3-nitropyrazole itself shows very low solubility in water (2.16 x 10⁻³ mole fraction at 323.15 K) but is significantly more soluble in organic solvents like methanol.[9] The presence of the benzoic acid group is expected to increase aqueous solubility, particularly at pH values above its pKa.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), governs a molecule's ability to cross biological membranes. It is a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug. According to Lipinski's Rule of Five, compounds with a LogP value less than 5 are more likely to be orally active.[10]
Experimental Protocol: HPLC-Based Determination of LogP
This method offers a rapid and reliable alternative to the traditional shake-flask method.
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System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
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Standard Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).
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Sample Analysis: Inject the nitropyrazole benzoic acid derivative and determine its retention time under the same isocratic conditions.
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Calculation: Calculate the capacity factor, k', for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Correlation: Plot LogP of the standards versus their log(k'). A linear relationship should be observed. Use the regression equation from this plot and the log(k') of the test compound to calculate its LogP.
Increasing the lipophilicity of substituents on the aniline moiety of related pyrazole derivatives has been shown to improve antibacterial activity, highlighting the importance of this parameter in molecular design.[4]
Acidity Constant (pKa)
The pKa of the benzoic acid group is crucial as it determines the compound's ionization state at physiological pH (~7.4). An ionized (deprotonated) carboxylic acid is generally more water-soluble but less able to permeate cell membranes than its neutral form.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
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Data Acquisition: Record the pH value after each addition of the titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.
The pKa of benzoic acid is ~4.2. The electronic nature of the nitropyrazole substituent will influence this value; electron-withdrawing groups typically lower the pKa, making the acid stronger.
Thermal Stability
Thermal stability is essential for determining the shelf-life, storage conditions, and safety of a compound, particularly for those with energetic potential.
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
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Sample Preparation: Place a small, accurately weighed amount of the sample (typically 1-5 mg) into an aluminum pan.
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DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The DSC curve plots heat flow against temperature, revealing thermal events like melting (endotherm) and decomposition (exotherm).
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TGA Analysis: Place a sample pan in the TGA furnace and heat it at a constant rate. The TGA instrument measures the change in mass as a function of temperature, indicating decomposition and volatilization events.
-
Interpretation: The melting point is taken from the onset or peak of the endothermic event in the DSC thermogram. The decomposition temperature is typically reported as the onset of a sharp exothermic peak in the DSC or the temperature at which significant mass loss begins in the TGA. For nitropyrazoles, decomposition temperatures can be very high, with some exceeding 400°C.[1]
Computational Insights into Physicochemical Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the properties of nitropyrazole benzoic acid derivatives before their synthesis.
Caption: Workflow for computational prediction of molecular properties using DFT.
Calculations at levels like B3LYP/6-311G(d,p) can yield optimized molecular geometries and electronic structures.[1] From these fundamental outputs, several physicochemical properties can be inferred:
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Molecular Geometry: Provides bond lengths and angles, confirming stable conformations.
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Heat of Formation: Calculated values indicate the thermodynamic stability of the molecule, a key parameter for energetic materials.[11]
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Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relates to chemical reactivity and electronic transitions.
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Electrostatic Potential (ESP) Map: Visualizes electron-rich (negative potential, e.g., around the carboxylic acid oxygens) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions that influence solubility and crystal packing.
Structure-Property Relationships (SPR)
Synthesizing insights from experimental and computational data allows for the development of robust Structure-Property Relationships.
| Feature Modification | Effect on Solubility | Effect on Lipophilicity (LogP) | Effect on Acidity (pKa) |
| Increase number of -NO₂ groups | Decrease | Generally Increase | Decrease (Stronger Acid) |
| Add alkyl/aryl substituents | Decrease | Increase | Minimal Change |
| Add polar groups (e.g., -OH, -NH₂) | Increase | Decrease | Varies with position |
| Convert -COOH to ester/amide | Decrease | Increase | Acidity Removed |
Table 1: Predicted trends in physicochemical properties based on structural modifications.
These relationships are foundational to rational drug design. For example, a medicinal chemist aiming to improve the oral absorption of a lead compound might seek to decrease its LogP by introducing a small polar group, while carefully monitoring the impact on target binding affinity. Conversely, in the development of antibacterial agents, increasing lipophilicity has been a successful strategy to enhance potency against Gram-positive bacteria.[4]
Conclusion
The physicochemical properties of nitropyrazole benzoic acid derivatives are a complex interplay of their constituent parts. The stability and electronic nature of the nitropyrazole ring, combined with the ionizable and hydrogen-bonding capabilities of the benzoic acid group, create a tunable scaffold for molecular design. A thorough understanding and characterization of properties such as solubility, lipophilicity, pKa, and thermal stability are not merely academic exercises; they are essential, self-validating steps in the development of safe and effective molecules. By integrating rigorous experimental protocols with predictive computational modeling, researchers can navigate the chemical space of these derivatives to optimize their performance for applications in both medicine and materials science.
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